Cas no 1784602-16-9 (3-(1-benzofuran-5-yloxy)azetidine)

3-(1-Benzofuran-5-yloxy)azetidine is a heterocyclic compound featuring a benzofuran moiety linked to an azetidine ring via an ether bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The azetidine ring contributes to conformational rigidity, while the benzofuran group offers potential for π-stacking interactions, enhancing binding affinity in drug design. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. The compound’s stability and moderate polarity also facilitate handling in organic synthesis. These attributes make it a promising scaffold for medicinal chemistry applications, particularly in targeting central nervous system (CNS) disorders or inflammation-related pathways.
3-(1-benzofuran-5-yloxy)azetidine structure
1784602-16-9 structure
商品名:3-(1-benzofuran-5-yloxy)azetidine
CAS番号:1784602-16-9
MF:C11H11NO2
メガワット:189.210542917252
CID:5991150
PubChem ID:84661925

3-(1-benzofuran-5-yloxy)azetidine 化学的及び物理的性質

名前と識別子

    • 3-(1-benzofuran-5-yloxy)azetidine
    • EN300-1740935
    • 1784602-16-9
    • インチ: 1S/C11H11NO2/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-5,10,12H,6-7H2
    • InChIKey: SXZISQBFTFUBGV-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC2=C(C=CO2)C=1)C1CNC1

計算された属性

  • せいみつぶんしりょう: 189.078978594g/mol
  • どういたいしつりょう: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-(1-benzofuran-5-yloxy)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1740935-1.0g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
1g
$1029.0 2023-05-23
Enamine
EN300-1740935-10.0g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
10g
$4421.0 2023-05-23
Enamine
EN300-1740935-1g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
1g
$1029.0 2023-09-20
Enamine
EN300-1740935-10g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
10g
$4421.0 2023-09-20
Enamine
EN300-1740935-0.25g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
0.25g
$946.0 2023-09-20
Enamine
EN300-1740935-0.1g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
0.1g
$904.0 2023-09-20
Enamine
EN300-1740935-0.05g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
0.05g
$864.0 2023-09-20
Enamine
EN300-1740935-5.0g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
5g
$2981.0 2023-05-23
Enamine
EN300-1740935-0.5g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
0.5g
$987.0 2023-09-20
Enamine
EN300-1740935-2.5g
3-(1-benzofuran-5-yloxy)azetidine
1784602-16-9
2.5g
$2014.0 2023-09-20

3-(1-benzofuran-5-yloxy)azetidine 関連文献

3-(1-benzofuran-5-yloxy)azetidineに関する追加情報

Professional Introduction to 3-(1-benzofuran-5-yloxy)-azetidine (CAS No. 1784602-16-9)

3-(1-benzofuran-5-yloxy)-azetidine, identified by its Chemical Abstracts Service (CAS) number 1784602-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural incorporation of a benzofuran moiety into the azetidine ring system introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The benzofuran group, characterized by its fused benzene and furan rings, is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets in multiple ways. Its aromaticity and heterocyclic nature contribute to favorable binding affinities and metabolic stability, which are crucial factors in drug design. In the context of 3-(1-benzofuran-5-yloxy)-azetidine, the presence of the yloxy substituent at the 5-position of the benzofuran ring enhances its solubility and bioavailability, further improving its suitability for pharmacological applications.

Azetidine derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The cyclic structure of azetidine provides a rigid framework that can mimic natural amino acid residues, allowing these compounds to interact with enzymes and receptors in a manner similar to peptides. This structural similarity has made azetidine-based molecules attractive candidates for modulating biological pathways involved in various diseases. The introduction of the benzofuran-5-yloxy moiety into the azetidine core further expands the chemical space available for drug discovery, enabling the exploration of novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 3-(1-benzofuran-5-yloxy)-azetidine-based scaffolds. These computational approaches allow researchers to predict the binding modes of these compounds with target proteins, identify key interaction points, and optimize their pharmacokinetic profiles. For instance, studies have demonstrated that the benzofuran group can effectively engage with hydrophobic pockets in protein targets, while the azetidine ring provides additional hydrogen bonding opportunities. This dual interaction mechanism enhances the overall binding affinity and selectivity of these compounds.

In vitro studies have shown that 3-(1-benzofuran-5-yloxy)-azetidine exhibits promising activity against various biological targets. Notably, it has been found to inhibit enzymes involved in cancer cell proliferation and metastasis. The structural features of this compound allow it to disrupt key signaling pathways that drive tumor growth, making it a potential candidate for developing novel anticancer therapies. Additionally, preclinical studies have indicated that it may possess anti-inflammatory properties by modulating cytokine production and immune cell function.

The synthesis of 3-(1-benzofuran-5-yloxy)-azetidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions between halogenated benzofurans and azetidinone derivatives, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale pharmacological studies.

The pharmacological profile of 3-(1-benzofuran-5-yloxy)-azetidine is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug efficacy. Additionally, its solubility profile allows for formulation into various dosage forms, including oral tablets and injectable solutions, broadening its therapeutic applications.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel lead compounds like 3-(1-benzofuran-5-yloxy)-azetidine. These technologies enable high-throughput virtual screening of large compound libraries, identifying promising candidates based on their structural features and predicted biological activity. Such computational tools have been instrumental in optimizing lead compounds for clinical development.

The future prospects for 3-(1-benzofuran-5-yloxy)-azetidine are promising, with ongoing research aimed at further elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of next-generation therapeutics based on this versatile scaffold.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量